
4-Desmetoxí-4-etoxí trimetoprim
Descripción general
Descripción
4-Desmethoxy-4-ethoxy trimethoprim, also known as 4-Desmethoxy-4-ethoxy trimethoprim, is a useful research compound. Its molecular formula is C15H20N4O3 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Desmethoxy-4-ethoxy trimethoprim suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Desmethoxy-4-ethoxy trimethoprim including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de agentes antibacterianos
4-Desmetoxí-4-etoxí trimetoprim: es un derivado del trimetoprim, un agente antibacteriano conocido. Los investigadores están explorando su potencial como plantilla para desarrollar nuevos medicamentos antibacterianos con mayor eficacia y menor resistencia. La capacidad del compuesto para inhibir la dihidrofolato reductasa (DHFR), una enzima crucial para la síntesis de ADN bacteriano, lo convierte en un candidato prometedor para el tratamiento de infecciones causadas por bacterias resistentes al trimetoprim tradicional .
Terapia contra el cáncer
La inhibición del metabolismo del folato, donde la DHFR juega un papel vital, también es un objetivo en la terapia contra el cáncer. Al interrumpir las vías de biosíntesis dependientes del folato, el this compound podría potencialmente detener la proliferación de las células cancerosas, provocando su muerte. Esta aplicación es particularmente relevante en el desarrollo de agentes quimioterapéuticos .
Eliminación de contaminantes ambientales
Los estudios han demostrado que los procesos de oxidación avanzados pueden degradar el trimetoprim en sistemas de agua ambientales. Como derivado, el this compound podría estudiarse por su cinética y mecanismos de degradación, contribuyendo a la eliminación de contaminantes farmacéuticos de las fuentes de agua .
Química analítica
En química analítica, el this compound puede servir como material de referencia para la detección y cuantificación del trimetoprim en diversas muestras. Su estructura única permite el desarrollo de ensayos específicos que pueden medir con precisión los niveles de trimetoprim en matrices biológicas y ambientales .
Investigación proteómica
Como herramienta bioquímica, el this compound se puede utilizar en la investigación proteómica para estudiar las interacciones y funciones de las proteínas. Su interacción con enzimas como la DHFR puede proporcionar información sobre los mecanismos enzimáticos y ayudar en el descubrimiento de nuevos objetivos terapéuticos .
Evaluación de la actividad antibacteriana
El this compound también tiene potencial actividad antibacteriana. Se puede utilizar para estudiar la eficacia de nuevas combinaciones antibacterianas, especialmente en combinación con sulfamidas, para tratar infecciones del tracto urinario y otras enfermedades bacterianas .
Mecanismo De Acción
Target of Action
The primary target of 4-Desmethoxy-4-ethoxy trimethoprim, also known as 4-O-Desmethyl 4-O-Ethyl Trimethoprim, is the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolic acid (THF), which is essential for the synthesis of bacterial DNA .
Mode of Action
4-Desmethoxy-4-ethoxy trimethoprim inhibits DHFR, thereby blocking the reduction of dihydrofolate to tetrahydrofolate . This inhibition prevents the synthesis of bacterial DNA, leading to the cessation of bacterial growth .
Biochemical Pathways
By inhibiting DHFR, 4-Desmethoxy-4-ethoxy trimethoprim disrupts the folate pathway, which is critical for the synthesis of nucleic acids and proteins in bacteria . This disruption affects downstream processes, including DNA replication, transcription, and translation, ultimately leading to bacterial death .
Pharmacokinetics
Trimethoprim is known to be well absorbed orally, widely distributed in body tissues, metabolized in the liver (primarily by CYP3A4), and excreted in the urine .
Result of Action
The inhibition of DHFR by 4-Desmethoxy-4-ethoxy trimethoprim results in the cessation of bacterial growth and ultimately bacterial death . This is due to the disruption of critical cellular processes such as DNA replication, transcription, and translation .
Action Environment
The action of 4-Desmethoxy-4-ethoxy trimethoprim can be influenced by various environmental factors. For instance, the presence of other medications can lead to drug-drug interactions, potentially affecting the efficacy and stability of the compound . Additionally, the compound’s action can be influenced by the bacterial resistance, which can be either intrinsic or acquired
Propiedades
IUPAC Name |
5-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-4-22-13-11(20-2)6-9(7-12(13)21-3)5-10-8-18-15(17)19-14(10)16/h6-8H,4-5H2,1-3H3,(H4,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUQANDETYXOIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30877863 | |
| Record name | 4-O-Desmethyl 4-O-Ethyl Trimethoprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30877863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78025-68-0 | |
| Record name | 4-Desmethoxy-4-ethoxy trimethoprim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078025680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-O-Desmethyl 4-O-Ethyl Trimethoprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30877863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-DESMETHOXY-4-ETHOXY TRIMETHOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29X0GX73RM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


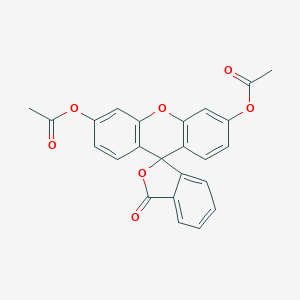
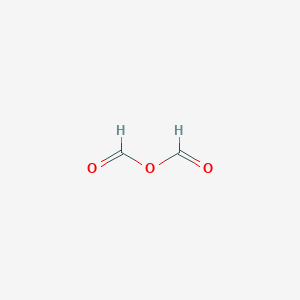
![2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol](/img/structure/B48481.png)
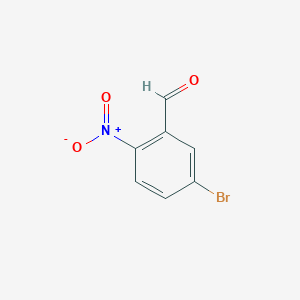
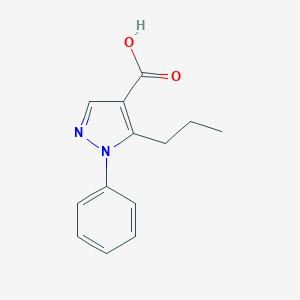
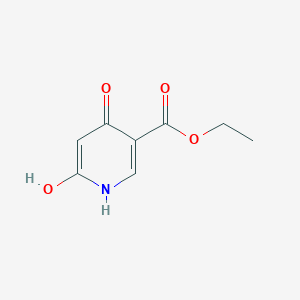
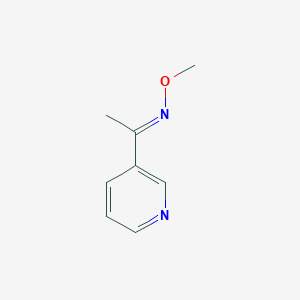
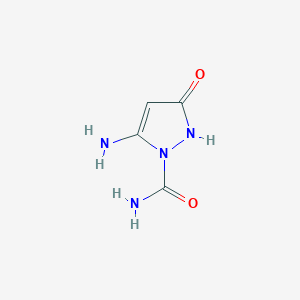

![Dibenzo[e,l]pyrene](/img/structure/B48497.png)
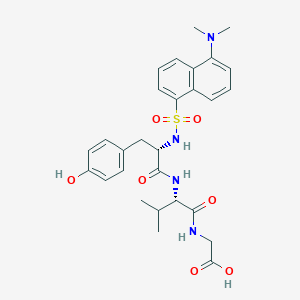
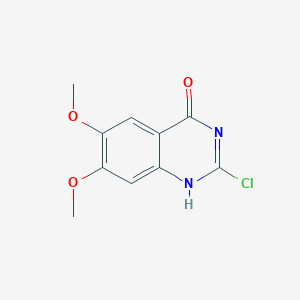
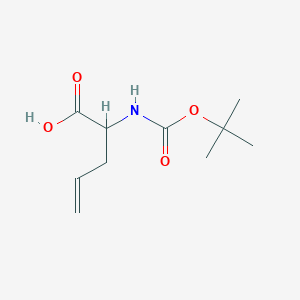
![[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium](/img/structure/B48507.png)
